molecular formula C23H12F6N2O6S B2972747 (2E)-3-{5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl}-2-[4-(trifluoromethoxy)benzenesulfonyl]prop-2-enenitrile CAS No. 1025628-44-7

(2E)-3-{5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl}-2-[4-(trifluoromethoxy)benzenesulfonyl]prop-2-enenitrile

Cat. No.: B2972747
CAS No.: 1025628-44-7
M. Wt: 558.41
InChI Key: MRPFNVWNOPNHNG-UDWIEESQSA-N
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Description

(2E)-3-{5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl}-2-[4-(trifluoromethoxy)benzenesulfonyl]prop-2-enenitrile (CAS 1025628-44-7) is a high-purity chemical reagent offered with a guaranteed purity of >90% . This compound, with the molecular formula C₂₃H₁₂F₆N₂O₆S and a molecular weight of 558.41 g/mol, is a structurally complex molecule featuring nitro, trifluoromethyl, trifluoromethoxy, and benzenesulfonyl functional groups, making it a valuable candidate for advanced research and development . While specific biological data for this exact molecule is limited in the public domain, its structural features are commonly investigated in the context of agrochemical science. Related phenoxy-phenyl and sulfonyl compounds are frequently explored in patent literature for their potential applications in areas such as fungicidal and herbicidal active compound combinations . Furthermore, research into controlled-release formulations that incorporate active ingredients with similar structural motifs aims to enhance efficacy and reduce environmental impact in agrochemical applications . This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to leverage its unique chemical properties to probe new mechanisms of action and develop novel solutions in crop protection and material science.

Properties

IUPAC Name

(E)-3-[5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl]-2-[4-(trifluoromethoxy)phenyl]sulfonylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H12F6N2O6S/c24-22(25,26)15-1-4-17(5-2-15)36-21-10-3-16(31(32)33)11-14(21)12-20(13-30)38(34,35)19-8-6-18(7-9-19)37-23(27,28)29/h1-12H/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPFNVWNOPNHNG-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)OC2=C(C=C(C=C2)[N+](=O)[O-])C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(F)(F)F)OC2=C(C=C(C=C2)[N+](=O)[O-])/C=C(\C#N)/S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H12F6N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl}-2-[4-(trifluoromethoxy)benzenesulfonyl]prop-2-enenitrile typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the nitration of a suitable aromatic compound, followed by the introduction of trifluoromethyl and phenoxy groups through electrophilic aromatic substitution reactions. The final step involves the sulfonylation of the intermediate product to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and sulfonylation reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl}-2-[4-(trifluoromethoxy)benzenesulfonyl]prop-2-enenitrile: undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The trifluoromethyl and phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can lead to the formation of various substituted phenyl compounds.

Scientific Research Applications

(2E)-3-{5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl}-2-[4-(trifluoromethoxy)benzenesulfonyl]prop-2-enenitrile: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-{5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl}-2-[4-(trifluoromethoxy)benzenesulfonyl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitro and sulfonyl groups play a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparison

The following compounds share the acrylonitrile core but differ in substituents and biological relevance:

Compound Name Key Substituents Molecular Formula Notable Features Reference
Target Compound 5-nitro, 4-(trifluoromethyl)phenoxy, 4-(trifluoromethoxy)benzenesulfonyl C₂₃H₁₃F₆N₂O₅S High electronegativity; potential enzyme inhibition
(2E)-3-[4-(1H-Benzimidazol-2-ylmethoxy)-3-methoxyphenyl]-1-(4,4''-difluoro-5'-methoxy-1,1':3',1''-terphenyl-4'-yl)prop-2-en-1-one Benzimidazole, terphenyl, methoxy C₃₈H₂₅F₂N₂O₄ Antifungal activity; π-π stacking with aromatic residues
(2E)-3-(3-chloro-5-{4-chloro-2-[2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethoxy]phenoxy}phenyl)prop-2-enenitrile Chloro, pyrimidinone C₂₁H₁₅Cl₂N₃O₄ DNA/RNA interaction via pyrimidine mimicry
(2E)-2-{3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}-3-(2,4-dichlorophenyl)prop-2-enenitrile Dichlorophenoxy, triazole C₁₈H₁₁Cl₄N₃O Antifungal; triazole-mediated cytochrome P450 inhibition

Functional Group Analysis

  • Nitro Group : Present only in the target compound, this group may enhance binding to nitroreductases or act as a leaving group in prodrug activation.
  • Trifluoromethoxy vs. Methoxy : The trifluoromethoxy group in the target compound increases resistance to oxidative metabolism compared to methoxy groups in analogs like .
  • Sulfonyl vs. Carbonyl : The benzenesulfonyl group in the target compound provides stronger electron-withdrawing effects than carbonyl groups in terphenyl derivatives .

Structural and Functional Insights from Research

Electronic and Steric Effects

  • Computational studies on similar compounds suggest these groups lower HOMO-LUMO gaps, enhancing reactivity toward nucleophilic targets .
  • The E-configuration minimizes steric clash between the sulfonyl and phenoxy groups, as observed in crystallographic data for (E)-3-(1,3-benzodioxol-5-yl) analogs .

Similarity Coefficients in Chemoinformatics

The Tanimoto coefficient (Tc) is widely used to quantify structural similarity. For the target compound:

  • Tc > 0.7 with triazole- and pyrimidine-containing analogs due to shared nitrile and aromatic motifs .
  • Tc < 0.4 with non-sulfonylated acrylonitriles, highlighting the sulfonyl group’s uniqueness .

Biological Activity

The compound (2E)-3-{5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl}-2-[4-(trifluoromethoxy)benzenesulfonyl]prop-2-enenitrile , with CAS number 1025628-44-7 , exhibits significant biological activity that has drawn attention in medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H12F6N2O6SC_{23}H_{12}F_6N_2O_6S with a molecular weight of 558.41 g/mol . The structure features multiple functional groups including nitro, trifluoromethyl, and sulfonyl moieties, which are known to enhance biological activity by modulating lipophilicity and electronic properties.

1. Anticancer Activity

Recent studies have indicated that this compound demonstrates promising anticancer properties. For instance, its derivatives were tested against various human cancer cell lines, including A549 (lung), HCT116 (colon), and HePG2 (liver). Notably, certain derivatives exhibited IC50 values lower than those of established chemotherapeutics like Doxorubicin. For example:

  • Compound 7 : IC50 = 44.4 μM against PACA2 cells.
  • Compound 8 : IC50 = 22.4 μM against PACA2 cells, showcasing enhanced potency compared to Doxorubicin (IC50 = 52.1 μM) .

2. Cholinesterase Inhibition

The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in the treatment of neurodegenerative diseases such as Alzheimer's. The inhibition was assessed using spectrophotometric methods, revealing moderate inhibition levels with IC50 values ranging from 18.2 to 196.6 μmol/L for AChE and 9.2 to 196.2 μmol/L for BuChE .

The biological activity of this compound can be attributed to several mechanisms:

  • Trifluoromethyl Substitution : The presence of trifluoromethyl groups enhances binding affinity to target proteins through multipolar interactions, improving the overall efficacy of the compound .
  • Sulfonyl Group Influence : The sulfonyl moiety contributes to the compound's lipophilicity and hydrogen bonding capabilities, which may facilitate better interaction with biological targets .

Table 1: Summary of Biological Activities

Activity TypeTargetIC50 Values (μM)Reference
AnticancerPACA2Compound 7: 44.4
Compound 8: 22.4
Cholinesterase InhibitionAChE18.2 - 196.6
BuChE9.2 - 196.2

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